The synthesis of Astin J can be achieved through both natural extraction and synthetic methodologies. The natural approach involves isolating the compound from Aster tataricus, while synthetic methods may include solid-phase peptide synthesis or solution-phase synthesis techniques.
The synthetic pathways often involve protecting group strategies to prevent undesired reactions during the assembly of the peptide chain. Characterization of synthesized Astin J typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity .
Astin J features a cyclic structure with a total of five amino acids forming a 16-membered ring. The presence of beta,gamma-dichlorinated proline contributes significantly to its biological activity.
The molecular structure has been elucidated using X-ray crystallography and NMR techniques, revealing critical details about bond lengths and angles that influence its biological activity .
Astin J undergoes various chemical reactions that are crucial for its biological activity:
Kinetic studies have shown that the reaction rates depend significantly on pH and temperature, indicating optimal conditions for maintaining the integrity of Astin J during experimental procedures .
Astin J exhibits antitumor activity primarily through apoptosis induction in cancer cells. The mechanism involves:
In vivo studies have demonstrated that administration of Astin J results in significant tumor reduction in animal models, supporting its potential as an anticancer agent .
Relevant analyses include spectroscopic methods (NMR, IR) that provide insights into functional groups and molecular interactions .
Astin J has several applications in scientific research:
Astin J represents a significant area of interest within medicinal chemistry due to its unique properties and biological activities, warranting further exploration into its mechanisms and applications in therapeutic contexts .
The cyclic peptide Astin J originates not from its host plant Aster tataricus but from the filamentous fungal endophyte Cyanodermella asteris (order Lecanoromycetes). This discovery resolved decades of uncertainty about astin biosynthesis and revealed a specialized ecological relationship. Genomic analysis of C. asteris reveals a reduced genome (28.42 Mb across 37 scaffolds) containing 10,309 predicted genes, including five candidate nonribosomal peptide synthetase (NRPS) systems [1]. Phylogenetic placement using ribosomal internal transcribed spacer (ITS) sequencing distinguishes C. asteris from other endophytes isolated from A. tataricus, including Paraphoma, Colletotrichum, and Epicoccum species. Crucially, among 22 fungal isolates tested, only C. asteris demonstrated astin production in axenic culture [1].
Table 1: Phylogenetic Markers of Astin-Producing Cyanodermella asteris
Genomic Feature | Characteristic | Functional Significance |
---|---|---|
Genome Size | 28.42 Mb | Compact architecture typical of specialized symbionts |
Sequencing Coverage | 85× | High-confidence gene annotation |
Predicted Genes | 10,309 | Includes biosynthetic machinery |
NRPS Systems | 5 | Astin biosynthesis candidates |
Taxonomic Position | Lecanoromycetes (Lichen-forming ancestry) | Evolutionary transition to endophytism |
Astin J biosynthesis exemplifies complex cross-kingdom interactions where the fungal producer and host plant collaboratively shape metabolite profiles. While C. asteris produces core astins (C, F, G) in pure culture, plant-exclusive variants like Astin A require host-derived signals or enzymatic processing. Metabolite profiling confirms this interdependence: A. tataricus plants lacking C. asteris colonization show no detectable astins, whereas reintroduction restores production [1]. The ecological rationale involves spatial compartmentalization – astins accumulate in roots, leaves, and inflorescences, indicating systemic fungal colonization and metabolite transport. This symbiosis enhances host fitness through bioactive metabolites that may deter herbivores or pathogens, though the exact defensive roles warrant further investigation.
Table 2: Symbiotic Effects on Astin Production Patterns
Biological Context | Astins Detected | Key Observation |
---|---|---|
C. asteris Pure Culture | C, F, G | Core biosynthetic capability (63 mg/L astin C) |
A. tataricus (Natural Host) | A, C, J, and derivatives | Expanded chemical diversity |
A. tataricus (C. asteris-Free) | None | No production without symbiont |
Reinfected Plants | A, C, J, and derivatives | Full profile restoration |
The astin biosynthetic gene cluster (BGC) in C. asteris centers on a multi-modular NRPS pathway optimized for chlorinated cyclopeptide assembly. Key enzymatic features include:
Expression profiling confirms BGC activation during symbiotic interaction rather than in vitro culture, suggesting host-derived epigenetic or transcriptional triggers. Though C. asteris lacks established genetic tools, comparative genomics reveals putative regulatory elements upstream of the NRPS genes, including fungal zinc-finger transcription factor binding sites potentially responsive to plant stress hormones [1] [9].
Untargeted metabolomics of A. tataricus tissues reveals stark contrasts in astin distribution between symbiotic partners. C. asteris predominantly synthesizes Astin C (constituting >97% of fungal-produced astins), while the host plant accumulates diverse analogs like Astin J and A. This compartmentalization suggests plant-specific modifications of fungal precursors. Hierarchical clustering of metabolite profiles separates fungal-derived astins (Cluster I) from plant-modified variants (Cluster II), with key chemical differences including:
Table 3: Metabolite Distribution in Symbiotic Compartments
Metabolic Compartment | Dominant Astins | Chemical Modifications | Relative Abundance |
---|---|---|---|
C. asteris Mycelium | C, F, G | Core cyclopeptide structure | High (mg/L quantities) |
A. tataricus Roots | A, C, J | Acetylated, oxidized derivatives | Moderate (µg/g tissue) |
A. tatarensis Leaves | C, J | Plant-specific side chains | Low (ng/g tissue) |
The metabolic divergence implies efficient precursor channeling from fungus to plant, where host enzymes generate structural diversity. This mirrors patterns observed in Taxus species where diterpenoid profiles vary significantly across host taxa despite shared biosynthetic pathways [9]. Such compartmentalized biosynthesis enhances chemical defense portfolios while minimizing autotoxicity risks.
Comprehensive Compound List
All astin variants referenced in this analysis:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4